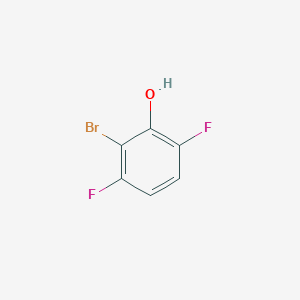

2-Bromo-3,6-difluorophenol

Description

BenchChem offers high-quality 2-Bromo-3,6-difluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3,6-difluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVYERDCGYVMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-3,6-difluorophenol

Abstract

This technical guide provides a comprehensive overview of scientifically sound methodologies for the synthesis of 2-Bromo-3,6-difluorophenol, a valuable halogenated phenol derivative with applications in the development of novel pharmaceuticals and agrochemicals. This document is intended for an audience of researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore two primary synthetic strategies: direct electrophilic bromination of a difluorophenol precursor and a multi-step approach culminating in a Sandmeyer reaction. Each proposed route is detailed with step-by-step experimental protocols, mechanistic insights, and considerations for reaction optimization and safety.

Introduction: The Significance of 2-Bromo-3,6-difluorophenol

2-Bromo-3,6-difluorophenol (CAS No. 1208077-18-2) is a highly functionalized aromatic compound. The unique substitution pattern of a hydroxyl group, two fluorine atoms, and a bromine atom on the phenyl ring imparts specific steric and electronic properties. These features make it an attractive building block in medicinal chemistry and materials science, where precise control over molecular architecture is paramount for achieving desired biological activity or material properties. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the bromo-substituent serves as a versatile handle for further chemical modifications, such as cross-coupling reactions.

This guide will provide a detailed examination of the most plausible and scientifically grounded approaches to the synthesis of this important intermediate.

Strategic Approaches to the Synthesis of 2-Bromo-3,6-difluorophenol

Two principal synthetic pathways are proposed, each with its own set of advantages and challenges. The choice of route will depend on factors such as the availability of starting materials, desired scale of production, and the capabilities of the laboratory.

-

Route 1: Electrophilic Aromatic Bromination of 2,5-Difluorophenol. This is the most direct approach, leveraging the activation of the aromatic ring by the hydroxyl group to facilitate bromination.

-

Route 2: Synthesis via a Sandmeyer Reaction from a Substituted Aniline. This classic transformation offers a reliable, albeit longer, path to introduce the bromo-substituent with high regioselectivity.

The following sections will provide a detailed technical discussion of each route.

Route 1: Direct Electrophilic Bromination of 2,5-Difluorophenol

This synthetic strategy is predicated on the direct bromination of commercially available 2,5-difluorophenol. The hydroxyl group is a strong activating group and an ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The regiochemical outcome of the bromination will be determined by the interplay of these directing effects.

Mechanistic Considerations and Regioselectivity

The hydroxyl group's activating effect is dominant, directing the incoming electrophile (bromonium ion or equivalent) to the positions ortho and para to it. In 2,5-difluorophenol, the positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. The fluorine atoms at C2 and C5 will also influence the regioselectivity. The position most activated for electrophilic substitution is C6, which is ortho to the hydroxyl group and meta to the fluorine at C2. The C4 position is para to the hydroxyl group but ortho to the fluorine at C5, making it also a potential site of bromination. Indeed, the synthesis of 4-bromo-2,5-difluorophenol is a known reaction.[1][2] To achieve the desired 2-bromo-3,6-difluorophenol (which corresponds to bromination at the C6 position of 2,5-difluorophenol), careful control of reaction conditions is crucial to favor substitution at the most sterically accessible and electronically favorable position.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of phenols.[1][2][3]

Materials:

-

2,5-Difluorophenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,5-difluorophenol (1.0 eq) in anhydrous acetonitrile or dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains at 0 °C. The use of NBS is recommended as it provides a milder and more selective bromination compared to elemental bromine.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

-

Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to isolate 2-Bromo-3,6-difluorophenol.

-

Data Presentation

| Parameter | Expected Value |

| Starting Material | 2,5-Difluorophenol |

| Brominating Agent | N-Bromosuccinimide |

| Solvent | Acetonitrile or Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | 60-80% (estimated) |

| Purity (post-chromatography) | >98% |

Visualization of the Workflow

Caption: Direct Bromination Workflow

Route 2: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a robust and widely used method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[4][5][6][7] This route offers high regioselectivity in the introduction of the bromine atom. The key precursor for this route is 2-amino-3,6-difluorophenol.

Synthesis of the Precursor: 2-Amino-3,6-difluorophenol

The synthesis of 2-amino-3,6-difluorophenol can be envisioned as a two-step process starting from 2,5-difluorophenol:

-

Nitration: Introduction of a nitro group onto the 2,5-difluorophenol ring.

-

Reduction: Reduction of the nitro group to an amino group.

4.1.1. Step 1: Nitration of 2,5-Difluorophenol

The nitration of 2,5-difluorophenol is expected to proceed at the C6 position, ortho to the strongly activating hydroxyl group, to yield 3,6-difluoro-2-nitrophenol.

Experimental Protocol:

-

In a flask cooled to 0 °C, slowly add 2,5-difluorophenol to a mixture of concentrated sulfuric acid and nitric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrated product.

4.1.2. Step 2: Reduction of 3,6-Difluoro-2-nitrophenol

The nitro group can be reduced to an amine using various methods, such as catalytic hydrogenation or metal-acid reduction.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve the crude 3,6-difluoro-2-nitrophenol in ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 2-amino-3,6-difluorophenol.

The Sandmeyer Reaction: Conversion to 2-Bromo-3,6-difluorophenol

With the precursor in hand, the Sandmeyer reaction can be performed. This involves two key steps: diazotization of the amino group followed by reaction with a copper(I) bromide source.

4.2.1. Detailed Experimental Protocol

Materials:

-

2-Amino-3,6-difluorophenol

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO2)

-

Copper(I) bromide (CuBr)

-

Diethyl ether or Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization:

-

In a beaker, dissolve 2-amino-3,6-difluorophenol (1.0 eq) in 48% hydrobromic acid at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in 48% hydrobromic acid.

-

Slowly add the freshly prepared diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with diethyl ether or dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the organic phase and purify the crude product by column chromatography as described in Route 1.

-

Data Presentation

| Parameter | Expected Value |

| Starting Material | 2-Amino-3,6-difluorophenol |

| Key Reagents | NaNO2, HBr, CuBr |

| Reaction Temperature | 0-5 °C (diazotization), RT (Sandmeyer) |

| Typical Yield | 70-85% (from the amine) |

| Purity (post-chromatography) | >98% |

Visualization of the Workflow

Caption: Sandmeyer Reaction Workflow

Safety Considerations

-

Halogenated Compounds: Handle all halogenated phenols and intermediates with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Acids and Bases: Concentrated acids (sulfuric, nitric, hydrobromic) are corrosive and should be handled with extreme care.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is imperative to keep them in solution and at low temperatures.

-

N-Bromosuccinimide: NBS is a lachrymator and should be handled in a fume hood.

Conclusion

The synthesis of 2-Bromo-3,6-difluorophenol can be effectively achieved through two primary synthetic routes. The direct bromination of 2,5-difluorophenol offers a more concise pathway, though careful optimization of reaction conditions is necessary to ensure the desired regioselectivity. The Sandmeyer reaction, while involving more steps for the preparation of the requisite amino phenol precursor, provides a highly reliable and regioselective method for the introduction of the bromine atom. The selection of the optimal route will be guided by the specific requirements of the research or development program. Both methodologies are grounded in well-established organic chemistry principles and provide a solid foundation for the successful synthesis of this valuable chemical intermediate.

References

-

Wikipedia. (2024). Sandmeyer reaction. [Link]

-

European Patent Office. (1999). DIFLUOROMETHOXYBENZENE DERIVATIVES AND THEIR USE AS INTERMEDIATES - EP 1031555 B1. [Link]

-

NIH National Library of Medicine. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

- Google Patents. (2012). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

- Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

PubChem. (n.d.). 4-Bromo-2,5-difluorophenol. [Link]

-

ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). [Link]

-

Organic Syntheses. (n.d.). 2-BROMO-3,3-DIPHENYL-2-PROPEN-1-YL ACETATE. [Link]

- Google Patents. (2025). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

- Google Patents. (2024). CN117964460A - Synthesis process of 3, 5-difluorophenol.

-

PubChem. (n.d.). 2,5-Difluorophenol. [Link]

-

Organic Syntheses. (n.d.). o-BROMOPHENOL. [Link]

-

ResearchGate. (2010). One-Pot Desulfurative−Fluorination−Bromination. Synthesis of 2,5-Dibromo-3-(1,1-difluoroalkyl)thiophenes. [Link]

-

ResearchGate. (2006). Synthesis of 2,5- and 2,6-Dinitrofluorobenzenes and Related Hydroquinones. [Link]

- Google Patents. (2001).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 2-Bromo-3,6-difluorophenol for Advanced Research Applications

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of halogenated synthons is a cornerstone of modern molecular design. Among these, poly-halogenated phenols serve as exceptionally versatile scaffolds. This guide provides a comprehensive technical overview of 2-Bromo-3,6-difluorophenol (CAS No. 1208077-18-2), a unique building block poised for significant applications in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials. We will delve into its core chemical properties, plausible synthetic routes, anticipated reactivity, and spectroscopic signature, grounded in established chemical principles and data from closely related analogues.

Core Chemical and Physical Profile

2-Bromo-3,6-difluorophenol is a substituted aromatic compound featuring a hydroxyl group, a bromine atom, and two fluorine atoms. This specific arrangement of functional groups imparts a distinct electronic and steric profile, making it a valuable intermediate for introducing specific structural motifs.

The presence of two electron-withdrawing fluorine atoms significantly lowers the pKa of the phenolic hydroxyl group compared to phenol itself, enhancing its acidity. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the fluorine atoms can modulate properties such as metabolic stability, lipophilicity, and binding interactions in a final drug product.

Table 1: Physicochemical Properties of 2-Bromo-3,6-difluorophenol

| Property | Value | Source |

| Molecular Formula | C₆H₃BrF₂O | [1] |

| Molecular Weight | 208.99 g/mol | [1] |

| Appearance | White crystalline solid (predicted) | [1] |

| CAS Number | 1208077-18-2 | [1] |

| Predicted pKa | ~6.2 ± 0.2 | Inferred from analogues |

| Predicted Melting Point | 35-45 °C | Inferred from isomers[2] |

| Predicted Boiling Point | ~60-70 °C at reduced pressure | Inferred from isomers[3] |

| Solubility | Soluble in ethanol, methanol, DMSO, ethyl acetate; limited solubility in water. | Inferred from analogues[3] |

Synthesis and Production Insights

The rationale for this pathway is twofold:

-

Starting Material Availability: 2,5-difluorophenol is a commercially available starting material.

-

Directing Group Effects: The hydroxyl group is a powerful ortho-, para-director. In 2,5-difluorophenol, the positions ortho and para to the hydroxyl group are C6, C4, and C2. The C2 position is already substituted with a fluorine atom. The C6 position is sterically accessible and electronically activated, making it the most probable site for electrophilic attack.

Caption: Proposed synthetic workflow for 2-Bromo-3,6-difluorophenol.

Experimental Protocol: Electrophilic Bromination

Objective: To synthesize 2-Bromo-3,6-difluorophenol from 2,5-difluorophenol.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2,5-difluorophenol (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-Bromo-3,6-difluorophenol.

Anticipated Reactivity and Synthetic Utility

The true value of 2-Bromo-3,6-difluorophenol lies in its trifunctional nature, which allows for sequential and selective modifications.

Reactions at the C-Br Bond: Cross-Coupling

The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This is arguably its most significant application in drug discovery, allowing for the introduction of complex molecular fragments.

Key Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple 2-Bromo-3,6-difluorophenol with a generic arylboronic acid.

Step-by-Step Methodology:

-

Reagent Preparation: In a Schlenk flask under an inert atmosphere (Argon), combine 2-Bromo-3,6-difluorophenol (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, such as toluene and water (4:1 ratio).

-

Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash chromatography to obtain the desired biaryl product.

Reactions at the Hydroxyl Group

The phenolic -OH group can be readily derivatized.

-

O-Alkylation (Williamson Ether Synthesis): Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) yields the corresponding ether. This is particularly useful for attaching linkers or other functional sidechains.

-

O-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding esters.

Predicted Spectroscopic Signature

While experimental spectra for this specific compound are not widely published, its spectroscopic characteristics can be confidently predicted based on its structure and data from isomers.

Table 2: Predicted Spectroscopic Data for 2-Bromo-3,6-difluorophenol

| Technique | Predicted Features |

| ¹H NMR | Two signals are expected in the aromatic region (δ 6.8-7.5 ppm). Each signal will appear as a complex multiplet due to H-H and H-F coupling. A broad singlet for the phenolic proton (δ ~5-6 ppm, exchangeable with D₂O) is also expected. |

| ¹³C NMR | Six distinct signals are expected for the aromatic carbons. Carbons bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz) and will be significantly downfield. The carbon attached to the hydroxyl group will appear around δ 150-160 ppm, and the carbon bonded to bromine around δ 100-110 ppm.[4] |

| IR Spectroscopy | - Broad O-H stretch: ~3200-3500 cm⁻¹ - Aromatic C-H stretch: ~3000-3100 cm⁻¹ - Aromatic C=C stretches: ~1450-1600 cm⁻¹ - Strong C-F stretches: ~1100-1300 cm⁻¹ - C-O stretch: ~1200-1260 cm⁻¹ - C-Br stretch: ~500-650 cm⁻¹ |

| Mass Spectrometry | The molecular ion peak (M⁺) will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 208 and 210. |

Applications in Research and Drug Development

The utility of 2-Bromo-3,6-difluorophenol stems from its capacity to act as a versatile building block. The strategic placement of fluorine atoms is a widely used tactic in medicinal chemistry to enhance metabolic stability and binding affinity.

-

Pharmaceutical Synthesis: This compound is an ideal starting point or intermediate for synthesizing complex molecules, including kinase inhibitors, GPCR modulators, and other biologically active agents. The biaryl motif, easily accessible via Suzuki coupling, is a common feature in many approved drugs.

-

Agrochemicals: Similar to pharmaceuticals, the synthesis of novel herbicides, pesticides, and fungicides often relies on fluorinated and brominated aromatic cores to achieve desired activity and environmental persistence profiles.

-

Materials Science: Fluorinated phenols are used as monomers in the synthesis of high-performance polymers, imparting properties such as thermal stability, chemical resistance, and unique electronic characteristics.[5]

Caption: Application pathways for 2-Bromo-3,6-difluorophenol.

Safety and Handling

As a halogenated phenol, 2-Bromo-3,6-difluorophenol should be handled with care in a well-ventilated fume hood. Based on data from structurally similar compounds, it is predicted to be hazardous.

GHS Hazard Classification (Anticipated):

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses with side shields or goggles.

-

Skin and Body Protection: Laboratory coat.

Handling and Storage:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

- Google Patents. (2023). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.

-

PubChem. (n.d.). 2,6-Difluorophenol. Retrieved from [Link]

- Google Patents. (2014). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-3-fluorophenol in Advanced Organic Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2,3-difluorophenol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-2,6-difluorobenzene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

-

PubMed Central. (2020). Recent Advances in the Construction of Fluorinated Organoboron Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Tribromophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-fluorophenol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-3,6-difluorophenol: A Key Intermediate in Modern Drug Discovery

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern medicinal chemistry and drug development, the strategic design of active pharmaceutical ingredients (APIs) hinges on the availability of versatile and highly functionalized building blocks. 2-Bromo-3,6-difluorophenol, identified by its CAS Number 1208077-18-2 , has emerged as a compound of significant interest.[1][2] Its unique molecular architecture—a phenol ring substituted with a bromine atom and two fluorine atoms—offers a powerful trifecta of reactive sites and modulating properties. This guide provides an in-depth examination of this key intermediate, from its fundamental properties to its practical applications, offering field-proven insights for researchers, scientists, and professionals in drug development. The strategic placement of the bromine atom provides a reactive handle for sophisticated cross-coupling reactions, the phenolic hydroxyl group allows for straightforward functionalization, and the fluorine atoms are instrumental in fine-tuning the pharmacokinetic and pharmacodynamic profiles of target molecules, often enhancing metabolic stability and binding affinity.[3]

Core Physicochemical & Computed Properties

A thorough understanding of a compound's physical and chemical characteristics is the foundation of its effective application in synthesis and research. The properties of 2-Bromo-3,6-difluorophenol are summarized below, providing a critical data reference for experimental design.

| Property | Value | Source |

| CAS Number | 1208077-18-2 | [1][2] |

| Molecular Formula | C₆H₃BrF₂O | [1] |

| Molecular Weight | 208.99 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Predicted pKa | 6.17 ± 0.15 | [1] |

| XLogP3-AA | 2.5 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Synthesis, Reactivity, and Strategic Applications

Synthetic Pathways: A Conceptual Overview

While specific, scaled-up synthesis routes for 2-Bromo-3,6-difluorophenol are often proprietary, its structure suggests logical synthetic strategies based on established organohalogen chemistry. A common approach involves the selective bromination of a difluorophenol precursor. For instance, the synthesis of similar compounds like 2-bromo-6-fluorophenol has been achieved by treating the corresponding phenol with a brominating agent in an appropriate solvent system.[4] Another viable pathway could involve nucleophilic aromatic substitution (SNAr) on a more heavily halogenated precursor, or a multi-step synthesis starting from a difluorinated aromatic, such as 2,3-difluorobromobenzene, followed by the introduction of a hydroxyl group.[5]

The Chemistry of a Privileged Scaffold

The utility of 2-Bromo-3,6-difluorophenol stems from the distinct reactivity of its functional groups:

-

The Bromine Atom: This serves as a versatile linchpin for carbon-carbon and carbon-heteroatom bond formation. It is an ideal participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[3] This allows for the precise and controlled introduction of diverse aryl, heteroaryl, and alkyl moieties, which is fundamental to building the molecular complexity required for potent and selective drug candidates.

-

The Phenolic Hydroxyl Group: The -OH group is readily functionalized. It can be easily converted into ethers or esters, providing a simple method for modifying the compound's steric and electronic properties or for attaching it to a larger molecular scaffold.[3] Its acidity, indicated by a predicted pKa of ~6.17, allows for straightforward deprotonation under moderately basic conditions to form a nucleophilic phenoxide.[1][6]

-

The Fluorine Atoms: The strategic placement of fluorine atoms is a cornerstone of modern drug design. These electron-withdrawing groups significantly influence the electronic environment of the aromatic ring, affecting the reactivity of the other substituents. Crucially, they often enhance the metabolic stability of the final compound by blocking sites of oxidative metabolism. Furthermore, fluorine can modulate the pKa of nearby functional groups and participate in favorable protein-ligand interactions, thereby improving binding affinity and selectivity.[7]

Applications in Drug Discovery and Development

Halogenated phenols are critical intermediates in the synthesis of a wide array of pharmaceuticals. Analogous structures like 2-bromo-4-fluorophenol are instrumental in synthesizing kinase inhibitors for cancer therapy, drugs targeting the central nervous system (CNS), and potent enzyme inhibitors.[3][7]

Key Therapeutic Areas:

-

Oncology: As a key fragment for building kinase inhibitors, which are a crucial class of drugs used in cancer therapy.[7]

-

Neuroscience: The structural motif is found in molecules designed to treat conditions affecting the brain and nervous system.

-

Infectious Diseases: Bromophenol derivatives have shown promise as antibacterial agents, with some exhibiting activity against multidrug-resistant pathogens like MRSA.[8]

The logical workflow for incorporating this intermediate into a drug discovery program is visualized below.

Caption: Drug discovery workflow utilizing 2-Bromo-3,6-difluorophenol.

Experimental Protocols: From Synthesis to Analysis

Trustworthy and reproducible protocols are the bedrock of scientific integrity. The following sections detail validated, step-by-step methodologies for a key synthetic transformation and a standard analytical procedure relevant to 2-Bromo-3,6-difluorophenol.

Protocol 1: Suzuki-Miyaura Cross-Coupling (General Procedure)

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling, a reaction for which 2-Bromo-3,6-difluorophenol is an ideal substrate. This reaction is fundamental for creating bi-aryl structures common in many APIs.[3]

Objective: To couple 2-Bromo-3,6-difluorophenol with an arylboronic acid.

Materials:

-

2-Bromo-3,6-difluorophenol (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

-

Inert gas (Nitrogen or Argon)

Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-3,6-difluorophenol, the arylboronic acid, the palladium catalyst, the ligand, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired bi-aryl product.

Protocol 2: Analytical Method Validation via RP-HPLC-UV

This protocol provides a framework for the quantitative analysis of 2-Bromo-3,6-difluorophenol, ensuring its purity and identity. Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is a robust and widely used technique for this purpose.[9]

Objective: To develop and validate an HPLC method for the quantification of 2-Bromo-3,6-difluorophenol.

Instrumentation & Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

2-Bromo-3,6-difluorophenol reference standard

-

Sample diluent (e.g., Acetonitrile/Water 50:50)

Methodology:

-

Standard Preparation: Prepare a stock solution of the reference standard in the diluent. Create a series of at least five calibration standards by serial dilution, covering the expected concentration range of the sample.[9]

-

Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to a known concentration.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 220 nm

-

Gradient: Start with a suitable gradient (e.g., 30% B to 95% B over 15 minutes) and optimize as needed to achieve good separation.

-

-

Analysis: Inject each standard and sample solution in triplicate.[9]

-

Data Evaluation:

-

Linearity: Plot the mean peak area against the concentration of the standards. Perform a linear regression and ensure the correlation coefficient (r²) is > 0.999.[9]

-

Quantification: Calculate the concentration of the analyte in the sample using the calibration curve.

-

Purity: Determine the area percent purity of the sample.

-

Caption: Standard analytical workflow for RP-HPLC-UV analysis.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet (SDS) for 2-Bromo-3,6-difluorophenol is not publicly available in the search results, data from structurally similar compounds, such as 2-Bromo-4,5-difluorophenol and other halogenated phenols, provides essential guidance.[10]

-

Health Hazards: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

2-Bromo-3,6-difluorophenol (CAS: 1208077-18-2) is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined reactive sites, combined with the beneficial properties imparted by its fluorine substituents, make it a valuable scaffold for constructing novel therapeutics. By understanding its properties, reactivity, and the robust protocols for its use and analysis, researchers and drug development professionals can effectively leverage this compound to accelerate the discovery of next-generation medicines.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-Fluorophenol in Modern Pharmaceutical Synthesis. [Link]

- Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

-

PubChem. 6-Bromo-2,3-difluorophenol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. [Link]

- Google Patents. CN117964460A - Synthesis process of 3, 5-difluorophenol.

-

National Institutes of Health (NIH). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2-Bromo-3,6-difluorophenol | 1208077-18-2 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Bromo-6-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 5. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-Bromo-3,6-difluorophenol: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 2-Bromo-3,6-difluorophenol, a halogenated aromatic compound of interest to researchers and professionals in drug development. Understanding the spectral characteristics is paramount for structural elucidation, purity assessment, and quality control. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to offer a detailed portrait of this molecule.

The methodologies and interpretations presented herein are grounded in established spectroscopic principles, providing a self-validating framework for scientists. While direct experimental data for 2-Bromo-3,6-difluorophenol is not widely published, this guide draws upon spectral data from closely related analogs and foundational spectroscopic theory to provide a robust predictive analysis.

Molecular Structure and Spectroscopic Overview

The structure of 2-Bromo-3,6-difluorophenol presents a unique substitution pattern on the benzene ring, which gives rise to distinct spectroscopic signatures. The interplay of the electron-withdrawing halogen substituents (Br and F) and the electron-donating hydroxyl group (-OH) significantly influences the electronic environment of the aromatic protons and carbons, as well as the vibrational modes of the bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Bromo-3,6-difluorophenol, both ¹H and ¹³C NMR will exhibit characteristic shifts and coupling patterns due to the influence of the fluorine and bromine atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two aromatic protons. The chemical shifts (δ) will be downfield due to the deshielding effect of the aromatic ring and the electronegative substituents. The key feature will be the spin-spin coupling between the protons and the adjacent fluorine atoms.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.0 - 7.3 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 |

| H-5 | 6.8 - 7.1 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 5-7 |

| OH | 5.0 - 6.0 | Broad singlet (s) | - |

Causality Behind Predictions: The fluorine at C-3 will primarily couple to H-4 (a three-bond coupling, ³J), while the fluorine at C-6 will have a smaller four-bond coupling (⁴J) to H-5. Similarly, H-4 and H-5 will show a three-bond coupling to each other. The hydroxyl proton's chemical shift can vary with concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, each influenced by the attached substituents and their positions. The carbons bonded to fluorine will appear as doublets due to one-bond C-F coupling (¹J(C-F)), which is typically large.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-1 (C-OH) | 145 - 155 | Doublet | ²J(C-F) ≈ 15-25 |

| C-2 (C-Br) | 110 - 120 | Doublet | ³J(C-F) ≈ 3-5 |

| C-3 (C-F) | 150 - 160 | Doublet | ¹J(C-F) ≈ 240-260 |

| C-4 | 115 - 125 | Singlet or small doublet | ⁴J(C-F) ≈ 1-3 |

| C-5 | 110 - 120 | Doublet | ³J(C-F) ≈ 3-5 |

| C-6 (C-F) | 155 - 165 | Doublet | ¹J(C-F) ≈ 245-265 |

Expertise in Interpretation: The carbon attached to the hydroxyl group (C-1) and the carbons attached to fluorine (C-3, C-6) are expected to be the most downfield. The carbon bearing the bromine atom (C-2) will be significantly shielded compared to what might be expected, a phenomenon known as the "heavy atom effect". The magnitude of the ¹J(C-F) coupling is a definitive indicator of a direct C-F bond.[1][2]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-Bromo-3,6-difluorophenol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with a spectral width of approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

-

Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

-

Accumulate several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of 2-Bromo-3,6-difluorophenol will be characterized by absorptions corresponding to the O-H, C-H, C-O, C-F, C-Br, and aromatic C=C bonds.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Phenol) | 3200 - 3600 | Strong, Broad | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Medium-Strong | Stretching |

| C-F (Aryl) | 1100 - 1300 | Strong | Stretching |

| C-O (Phenol) | 1200 - 1260 | Strong | Stretching |

| C-Br (Aryl) | 500 - 600 | Medium-Strong | Stretching |

Authoritative Grounding: The broadness of the O-H stretch is due to hydrogen bonding. The exact positions of the C-F and C-Br stretches are reliable indicators of their presence on an aromatic ring. The region below 1000 cm⁻¹, known as the fingerprint region, will contain a complex pattern of absorptions unique to the specific substitution pattern of this isomer.[4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid 2-Bromo-3,6-difluorophenol sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the molecular formula.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): 2-Bromo-3,6-difluorophenol has a monoisotopic mass of approximately 207.93 u. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will show two prominent peaks for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and another, of nearly equal intensity, for the molecule containing ⁸¹Br (M+2). This isotopic signature is a definitive confirmation of the presence of a single bromine atom.[6]

-

Major Fragmentation Pathways: Under electron ionization (EI), the molecular ion can undergo fragmentation. Common fragmentation patterns for halophenols include:

-

Loss of Br•: [M - Br]⁺

-

Loss of CO: [M - CO]⁺•

-

Loss of HBr: [M - HBr]⁺•

-

Predicted Mass Spectrometry Data:

| m/z Value | Relative Intensity | Identity |

| 208/210 | High | [C₆H₃⁷⁹BrF₂O]⁺ / [C₆H₃⁸¹BrF₂O]⁺ (Molecular Ion Cluster) |

| 129 | Medium | [M - Br]⁺ |

| 180/182 | Low | [M - CO]⁺• |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject 1 µL of the sample solution into the GC.

-

Use a capillary column suitable for separating aromatic compounds (e.g., a DB-5ms).

-

Employ a temperature program, for instance, starting at 50°C and ramping to 250°C at 10°C/min, to ensure proper elution of the analyte.

-

-

MS Analysis:

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Use electron ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range of m/z 40-300 to detect the molecular ion and relevant fragments.

-

-

Data Analysis: Identify the chromatographic peak corresponding to 2-Bromo-3,6-difluorophenol. Analyze the mass spectrum associated with this peak to identify the molecular ion cluster and major fragment ions.[6]

Conclusion

The spectroscopic characterization of 2-Bromo-3,6-difluorophenol is defined by a unique set of features derived from its specific substitution pattern. NMR spectroscopy provides detailed insight into the H-F and C-F coupling, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides unambiguous evidence of the molecular weight and the presence of bromine through its isotopic pattern. The integrated analysis of these techniques provides a powerful and self-validating system for the unequivocal identification and characterization of this compound, which is essential for its application in research and development.

References

-

PubChem. (n.d.). 2,6-Difluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

- Boule, P., Guyon, C., & Lemaire, J. (1987). Photochemical behaviour of halophenols in aqueous solution. Chemosphere, 16(2-3), 509-516.

-

Powers, D. C., & Siegel, D. S. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3341–3345. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic properties of 4-halo-2-(4-chlorophenyliminomethyl)phenol and 4-halo-2-(4-bromophenyliminomethyl)phenol. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2,3-difluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Reva, I., Lapinski, L., & Fausto, R. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. Molecules, 27(23), 8275. Retrieved from [Link]

- Gerig, J. T. (2002). Fluorine NMR. In Encyclopedia of Nuclear Magnetic Resonance (Vol. 9). John Wiley & Sons, Ltd.

-

SpectraBase. (n.d.). 1-Bromo-2,6-difluorobenzene. Retrieved from [Link]

-

Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

- Harvey, D. (2011). Analytical Chemistry 2.0. DePauw University.

-

National Institutes of Health. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

-

EBSCO Information Services. (n.d.). Spectroscopic Analysis. Retrieved from [Link]

-

SlideShare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

-

National Institutes of Health. (2017). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. PMC. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mdpi.com [mdpi.com]

- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to the Molecular Structure and Utility of 2-Bromo-3,6-difluorophenol

Abstract: 2-Bromo-3,6-difluorophenol is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a hydroxyl group, a bromine atom, and two fluorine atoms—creates a versatile chemical scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, detailed protocols for its characterization and synthesis, and an exploration of its reactivity and applications. By synthesizing theoretical principles with practical methodologies, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

2-Bromo-3,6-difluorophenol is a polysubstituted phenol. The strategic placement of its functional groups dictates its chemical behavior, influencing everything from its acidity to its reactivity in cross-coupling reactions. While extensive experimental data for this specific isomer is not widely published, its core properties can be summarized based on available data and chemical principles[1][2][3].

Table 1: Physicochemical Properties of 2-Bromo-3,6-difluorophenol

| Property | Value | Source |

| IUPAC Name | 2-bromo-3,6-difluorophenol | [2] |

| CAS Number | 1208077-18-2 | [1][2] |

| Molecular Formula | C₆H₃BrF₂O | [1] |

| Molecular Weight | 208.99 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| pKa (Predicted) | 6.17 ± 0.15 | [1] |

| Canonical SMILES | OC1=C(F)C=CC(F)=C1Br | [2] |

| InChI Key | DQVYERDCGYVMRV-UHFFFAOYSA-N | [2] |

Molecular Structure Analysis

The molecular architecture of 2-Bromo-3,6-difluorophenol is defined by the interplay of its substituents on the benzene ring.

-

Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group donates electron density to the aromatic ring through resonance, influencing its reactivity in electrophilic aromatic substitution. Its acidic proton is a key site for nucleophilic reactions.

-

Fluorine Atoms (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect lowers the pKa of the phenol (making it more acidic than phenol itself) and deactivates the ring towards electrophilic attack. The fluorine at position 6 provides significant steric hindrance around the hydroxyl group.

-

Bromine Atom (-Br): Bromine also exhibits a -I effect, though weaker than fluorine's. Crucially, the carbon-bromine bond is significantly weaker than the carbon-fluorine bond, making it the primary reactive site for palladium-catalyzed cross-coupling reactions—a cornerstone of modern drug synthesis[4]. This chemoselectivity is the molecule's most valuable synthetic feature.

The combination of these groups results in a molecule with a moderately acidic hydroxyl group and a highly reactive C-Br bond, poised for selective functionalization.

Spectroscopic Characterization for Structural Elucidation

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two ring protons, in addition to the phenolic proton.

-

Phenolic Proton (-OH): A broad singlet, typically between 5.0-7.0 ppm. Its position is concentration-dependent, and it will exchange with D₂O.

-

Aromatic Protons (Ar-H): There are two protons on the ring at positions 4 and 5. Due to the varied electronic environment, they will appear as two distinct signals, likely between 6.8-7.5 ppm. Each signal will be a doublet of doublets (dd) due to coupling with the adjacent proton and a fluorine atom. The H-F coupling constants (JHF) are key identifiers.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, as the molecule is asymmetric. The carbon atoms bonded to the electronegative F, Br, and O atoms will be significantly affected. Carbons bonded to fluorine will appear as doublets due to C-F coupling.

Infrared (IR) Spectroscopy

Key vibrational frequencies provide evidence for the principal functional groups.

-

O-H Stretch: A broad band in the region of 3200-3550 cm⁻¹.

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: Strong, sharp absorptions in the 1100-1300 cm⁻¹ region.

-

C-Br Stretch: A weaker absorption in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Impact (EI) Mass Spectrometry is expected to show a distinctive molecular ion (M⁺) peak.

-

Molecular Ion (M⁺): A prominent feature will be a pair of peaks of nearly equal intensity at m/z 208 and 210. This characteristic "M/M+2" pattern is the unmistakable signature of a molecule containing one bromine atom, due to the natural abundance of its isotopes (⁷⁹Br and ⁸¹Br).

Protocol: Spectroscopic Analysis

-

Sample Preparation:

-

For NMR: Dissolve 10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard[5].

-

For IR: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

For MS: Prepare a dilute solution (1 mg/mL) in a volatile solvent like methanol or dichloromethane for direct infusion or GC-MS analysis.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

Obtain the mass spectrum using a GC-MS with an EI source or an LC-MS with an ESI source.

-

-

Data Analysis:

-

Process the NMR data to determine chemical shifts (δ), integration values, and coupling constants (J).

-

Analyze the IR spectrum to identify characteristic absorption bands for the functional groups.

-

Examine the mass spectrum to identify the molecular ion peak and the characteristic bromine isotope pattern.

-

Synthesis and Reactivity

Protocol: Synthesis of 2-Bromo-3,6-difluorophenol

Causality: This two-step protocol leverages the conversion of a primary aromatic amine to a diazonium salt, which is a versatile intermediate. Subsequent hydrolysis under heating, often catalyzed by copper sulfate, replaces the diazonium group with a hydroxyl group to yield the target phenol[6].

-

Diazotization:

-

To a reaction vessel, add 2-bromo-3,6-difluoroaniline (1.0 eq) and a 30% aqueous sulfuric acid solution. Stir and heat gently to dissolve, then cool the mixture to between -5 and 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture vigorously for 1-2 hours at 0 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Hydrolysis:

-

In a separate flask equipped for distillation, prepare a solution of 50% aqueous sulfuric acid and a catalytic amount of copper(II) sulfate. Heat this solution to reflux.

-

Slowly add the cold diazonium salt solution from Step 1 to the refluxing sulfuric acid solution. The target phenol will form and co-distill with steam.

-

Collect the distillate, which will contain an aqueous layer and an organic layer (the product).

-

-

Purification:

-

Separate the organic layer from the distillate using a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove residual acid, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Further purify the product by recrystallization or silica gel column chromatography to obtain the final white crystalline solid.

-

Reactivity Insights

The primary synthetic value of 2-Bromo-3,6-difluorophenol lies in the selective reactivity of the C-Br bond. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the C-Br bond will undergo oxidative addition far more readily than the highly stable C-F bonds[4][8]. This allows for the precise introduction of aryl, alkyl, amine, or alkyne groups at the 2-position, making it an excellent building block for creating libraries of complex molecules for drug screening. The free hydroxyl group may require protection depending on the reaction conditions, particularly if strong bases are used[8].

Applications in Research and Drug Development

Halogenated phenols are crucial intermediates in medicinal chemistry. The unique substitution pattern of 2-Bromo-3,6-difluorophenol offers several advantages:

-

Scaffold for Kinase Inhibitors: The core structure can be elaborated via cross-coupling to build molecules that target specific enzyme active sites.

-

Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.

-

Modulation of Physicochemical Properties: Fluorine can enhance binding affinity to protein targets through favorable electrostatic interactions.

By serving as a selectively reactive building block, this compound enables the systematic exploration of chemical space around a core structure, accelerating the discovery of new therapeutic agents.

Safety and Handling

As with all halogenated phenols, 2-Bromo-3,6-difluorophenol should be handled with care in a well-ventilated fume hood. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds suggest it should be treated as harmful if swallowed, inhaled, or in contact with skin, and as a potential skin and eye irritant.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Use only in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

- (No author). (n.d.). Current time information in Pasuruan, ID. Google.

-

Alachem Co., Ltd. (n.d.). 1208077-18-2 | 2-bromo-3,6-difluorophenol. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved January 20, 2026, from [Link]

-

European Patent Office. (1999). DIFLUOROMETHOXYBENZENE DERIVATIVES AND THEIR USE AS INTERMEDIATES - EP 1031555 B1. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-4,6-difluorophenol. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 6-Bromo-2,3-difluorophenol. Retrieved January 20, 2026, from [Link]

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 20, 2026, from [Link]

-

National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-3-fluoro-6-nitrophenol. Retrieved January 20, 2026, from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1208077-18-2 | 2-Bromo-3,6-difluorophenol - Moldb [moldb.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. 2,6-Difluorophenol synthesis - chemicalbook [chemicalbook.com]

- 7. CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Bromo-3,6-difluorophenol is a halogenated aromatic compound of increasing interest within the realms of medicinal chemistry and materials science. Its unique substitution pattern—a bromine atom and two fluorine atoms on a phenol ring—imparts a distinct set of physicochemical properties that can be leveraged in the design of novel molecules with tailored biological activities and material characteristics. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom provides a versatile handle for further chemical modifications through cross-coupling reactions.

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Bromo-3,6-difluorophenol (CAS No. 1208077-18-2). In light of the limited publicly available experimental data for this specific isomer, this document also offers expert insights into the experimental methodologies required to determine its key physicochemical parameters. This approach is designed to equip researchers with both the foundational knowledge and the practical frameworks necessary for the effective utilization of this compound in their research and development endeavors.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting its properties and reactivity.

Diagram: Chemical Structure of 2-Bromo-3,6-difluorophenol

Caption: A standardized workflow for the experimental determination of thermodynamic solubility.

Spectroscopic Data and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the phenyl ring. The chemical shifts and coupling patterns will be influenced by the neighboring fluorine and bromine atoms.

-

¹³C NMR : The carbon NMR spectrum should display six distinct signals for the six carbon atoms of the benzene ring. The carbon atoms attached to the electronegative fluorine, bromine, and oxygen atoms will be shifted downfield. Carbon-fluorine coupling will be observed, providing valuable structural information.

-

¹⁹F NMR : The fluorine NMR spectrum will be a powerful tool for confirming the substitution pattern, with two distinct signals expected for the two non-equivalent fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch (typically a broad band around 3200-3600 cm⁻¹), C-O stretch (around 1200 cm⁻¹), and C-Br and C-F stretches in the fingerprint region. The aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the molecular ion peak will show a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

Safety and Handling

While a specific Safety Data Sheet (SDS) with comprehensive GHS classifications for 2-Bromo-3,6-difluorophenol is not widely available, general precautions for handling halogenated phenols should be strictly followed.

-

General Hazards : Halogenated phenolic compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract. [1]Chronic exposure to phenols can have adverse effects on the kidneys and liver. [2]* Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling : Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-3,6-difluorophenol is a promising building block for the development of novel chemical entities. This guide has synthesized the available information on its physical properties and provided a framework for researchers to experimentally determine the missing data. A thorough understanding and documentation of its physicochemical characteristics are paramount for its effective and safe application in research and drug development. The methodologies and predictive insights offered herein are intended to empower scientists to unlock the full potential of this versatile molecule.

References

-

Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife. (2013). Environmental Science & Technology, 47(12), 6083–6091. [Link]

-

Phenol. Wikipedia. [Link]

Sources

A Technical Guide to the Safe Handling of 2-Bromo-3,6-difluorophenol for Research and Development Applications

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Bromo-3,6-difluorophenol (CAS No. 1208077-18-2). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven methodologies to ensure personnel safety and experimental integrity.

Section 1: Hazard Assessment and Toxicological Profile

Direct toxicological data for 2-Bromo-3,6-difluorophenol is not extensively documented in publicly available literature.[1] Therefore, a conservative risk assessment must be performed by evaluating the hazards associated with structurally analogous compounds, specifically other halogenated phenols.

Structural analogs such as 2-Bromo-4,5-difluorophenol and 4-Bromo-2,6-difluorophenol are known to cause significant skin, eye, and respiratory irritation.[2][3] More broadly, brominated and fluorinated phenols are classified as irritants, potentially corrosive, and may exhibit acute toxicity if swallowed, inhaled, or absorbed through the skin.[4][5][6]

Inferred Primary Hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially chemical burns with prolonged contact.[2][3]

-

Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[2][3]

-

Respiratory Irritation: Inhalation of the dust or vapors may cause respiratory tract irritation.[2][3]

Given these inferred risks, 2-Bromo-3,6-difluorophenol must be handled with stringent safety measures, assuming it is a hazardous substance.

Section 2: Physicochemical Properties and Reactivity

Understanding the fundamental properties of a compound is the first step in ensuring its safe handling. The presence of two electron-withdrawing fluorine atoms and a bromine atom on the phenolic ring significantly influences its acidity, reactivity, and physical state.

| Property | Value | Source |

| CAS Number | 1208077-18-2 | [1] |

| Molecular Formula | C₆H₃BrF₂O | [1] |

| Molecular Weight | 208.99 g/mol | [1][7] |

| Appearance | White crystalline solid | [1] |

| Predicted pKa | 6.17 ± 0.15 | [1] |

Reactivity Profile:

-

Acidity: As a phenol, it is weakly acidic and will react with strong bases.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[8][9]

-

Hazardous Decomposition: Thermal decomposition may produce irritating and toxic gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[2]

Section 3: Core Safety Protocols: A Risk-Based Approach

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous personal protective equipment (PPE) and standard operating procedures, is mandatory.

Engineering Controls: The Primary Barrier

Engineering controls are the most effective means of minimizing exposure.

-

Chemical Fume Hood: All manipulations of 2-Bromo-3,6-difluorophenol, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood to control the inhalation of dust or vapors.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE): The Last Line of Defense

Appropriate PPE is required for all personnel handling the compound.[10] The selection of PPE should be based on the specific task and the potential for exposure.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing Solid | Safety goggles with side shields | Nitrile or Neoprene gloves (double-gloving recommended) | Lab coat, closed-toe shoes | Not required if performed in a fume hood |

| Preparing Solutions | Chemical splash goggles and face shield | Nitrile or Neoprene gloves | Chemical-resistant apron over a lab coat, closed-toe shoes | Not required if performed in a fume hood |

| Reaction Workup | Chemical splash goggles and face shield | Heavier-duty gloves (e.g., Butyl rubber) may be required based on solvents used | Chemical-resistant apron over a lab coat, closed-toe shoes | Not required if performed in a fume hood |

| Spill Cleanup | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges may be necessary for large spills |

Standard Operating Procedure (SOP) for Routine Handling

This protocol outlines the essential steps for safely weighing the solid compound and preparing a stock solution.

Protocol 1: Weighing and Preparing Solutions

-

Preparation: Don all required PPE (chemical splash goggles, lab coat, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate height.

-

Staging: Place a calibrated analytical balance, weigh paper, spatula, and a sealable container for the solution inside the fume hood.

-

Weighing: Carefully transfer the desired amount of 2-Bromo-3,6-difluorophenol from the stock bottle to the weigh paper. Avoid creating dust.

-

Transfer: Transfer the weighed solid into the designated solution vessel.

-

Dissolution: Add the solvent to the vessel and seal it. Agitate as needed to dissolve the solid.

-

Cleanup: Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent and wipe. Dispose of the weigh paper and any contaminated wipes into a designated hazardous waste container.

-

Doffing PPE: Remove PPE in the correct order (gloves first), washing hands thoroughly afterward.

Diagram 1: Standard Handling Workflow This diagram illustrates the logical flow for the safe handling of 2-Bromo-3,6-difluorophenol from acquisition to disposal.

Caption: Workflow for routine handling of 2-Bromo-3,6-difluorophenol.

Section 4: Emergency Response and Decontamination